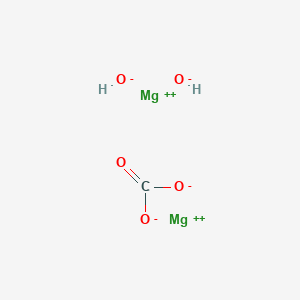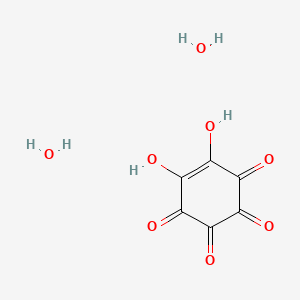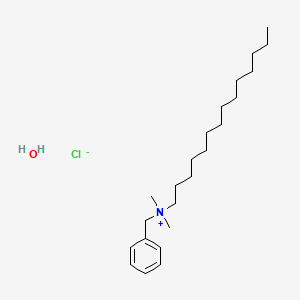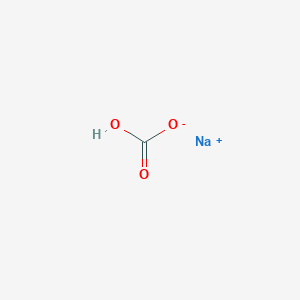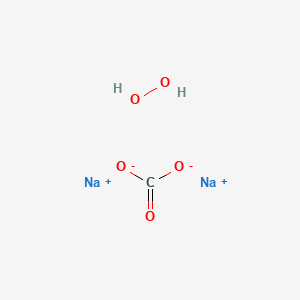
Sodium carbonate hydrogen peroxide
概要
説明
Sodium carbonate hydrogen peroxide, also known as sodium percarbonate, is a chemical compound with the formula Na₂H₃CO₆. It is an adduct of sodium carbonate (commonly known as soda ash or washing soda) and hydrogen peroxide. This compound is a colorless, crystalline, hygroscopic, and water-soluble solid. It is widely used in eco-friendly bleaches and other cleaning products due to its ability to release oxygen when dissolved in water .
準備方法
Synthetic Routes and Reaction Conditions: Sodium carbonate hydrogen peroxide is typically synthesized by crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH and concentration conditions. This method is convenient for both industrial and laboratory settings .
Industrial Production Methods: In industrial production, this compound is produced by crystallizing a solution of sodium carbonate and hydrogen peroxide. Alternatively, dry sodium carbonate can be treated directly with concentrated hydrogen peroxide solution. Another method involves reacting sodium peroxide with absolute ethyl alcohol at low temperatures to produce a perhydroxide .
化学反応の分析
Types of Reactions: Sodium carbonate hydrogen peroxide undergoes various chemical reactions, including:
Oxidation: It releases hydrogen peroxide, which can further decompose into water and oxygen.
Decomposition: In aqueous solutions, it decomposes to yield hydrogen peroxide, sodium cations, and carbonate ions.
Common Reagents and Conditions:
Oxidation: this compound acts as an oxidizing agent in the presence of water.
Major Products Formed:
Hydrogen Peroxide (H₂O₂): Released during decomposition.
Sodium Carbonate (Na₂CO₃): Remains as a byproduct after the release of hydrogen peroxide.
科学的研究の応用
Sodium carbonate hydrogen peroxide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of sodium carbonate hydrogen peroxide involves the release of hydrogen peroxide when dissolved in water. Hydrogen peroxide then decomposes into water and oxygen, generating free hydroxyl radicals through the Fenton reaction. These radicals cause oxidative damage to proteins and membrane lipids, leading to the compound’s biocidal and bleaching effects .
類似化合物との比較
Sodium Perborate: Another perhydrate compound used in detergents and bleaching agents.
Sodium Persulfate: A strong oxidizing agent used in polymerization and cleaning applications.
Sodium Perphosphate: Used in detergents and cleaning products for its oxidizing properties
Uniqueness: Sodium carbonate hydrogen peroxide is unique due to its eco-friendly nature, as it breaks down into harmless components (water and oxygen) in wash water. This makes it a safer alternative to traditional chlorine bleach, which can produce harmful byproducts .
By understanding the properties, preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds, we can appreciate the versatility and importance of this compound in various fields.
特性
IUPAC Name |
disodium;hydrogen peroxide;carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na.H2O2/c2-1(3)4;;;1-2/h(H2,2,3,4);;;1-2H/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLMBWASGCAJGO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].OO.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





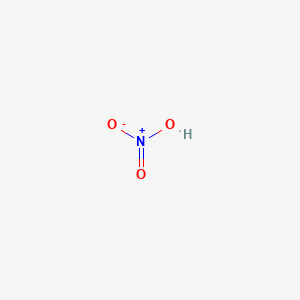
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)


